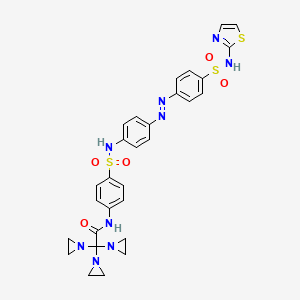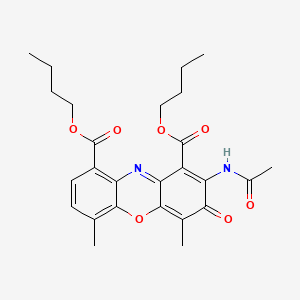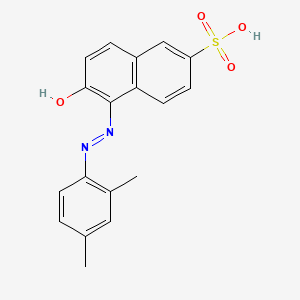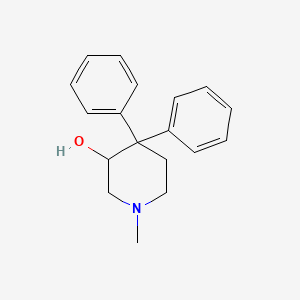
1-Methyl-4,4-diphenyl-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,4-diphenyl-3-piperidinol is a piperidine derivative with a molecular formula of C18H21NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structure, which includes a piperidine ring substituted with methyl and diphenyl groups.
Preparation Methods
The synthesis of 1-Methyl-4,4-diphenyl-3-piperidinol typically involves the hydrogenation of 1-Methyl-4-piperidone using a nickel catalyst . This method is efficient and widely used in industrial settings. Additionally, various synthetic routes for piperidine derivatives have been developed, including cyclization, cycloaddition, and amination reactions .
Chemical Reactions Analysis
1-Methyl-4,4-diphenyl-3-piperidinol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4,4-diphenyl-3-piperidinol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4,4-diphenyl-3-piperidinol involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic or antipsychotic actions .
Comparison with Similar Compounds
1-Methyl-4,4-diphenyl-3-piperidinol can be compared with other piperidine derivatives, such as:
1-Methyl-4-phenyl-4-piperidinol: Similar structure but with a phenyl group instead of diphenyl.
1-Methyl-4,4-diphenylpiperidin-3-yl 4-aminobenzoate: A derivative with an additional aminobenzoate group.
Piperine: A naturally occurring piperidine derivative with significant biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7507-74-6 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-methyl-4,4-diphenylpiperidin-3-ol |
InChI |
InChI=1S/C18H21NO/c1-19-13-12-18(17(20)14-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3 |
InChI Key |
RJCOJCFNNDCSOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


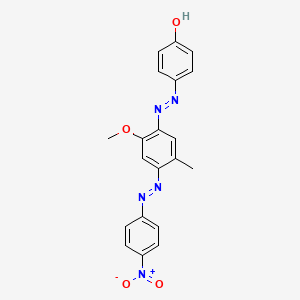
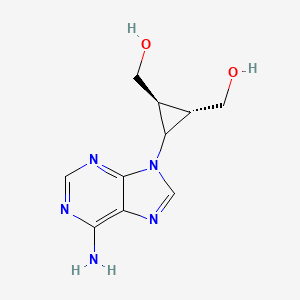
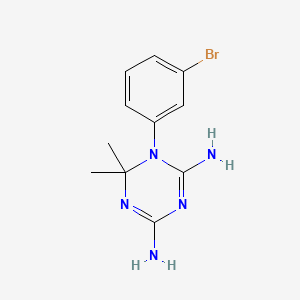
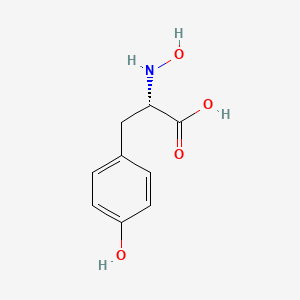
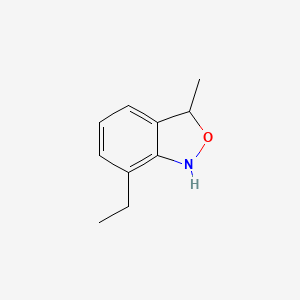
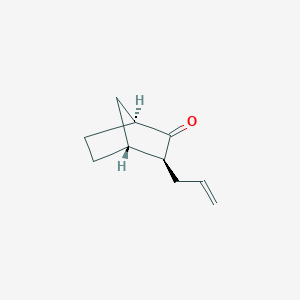
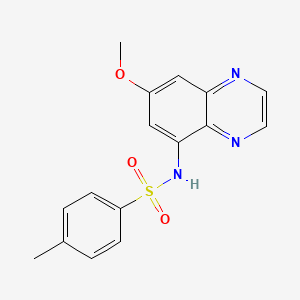
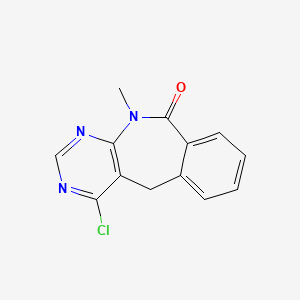

![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)

